CAY10583
Übersicht
Beschreibung
CAY10583 ist ein potenter und selektiver vollständiger Agonist für den Leukotrien-B4-Rezeptor vom Typ 2 (BLT2). Es ist bekannt für seine Fähigkeit, die Keratinozytenmigration zu fördern und die Wundheilung zu beschleunigen, was es zu einem vielversprechenden pharmazeutischen Wirkstoff für diabetische Wunden macht .
Präparationsmethoden
Die Synthese von this compound beinhaltet die Reaktion von 4-[(N-Phenylpentanamido)methyl]phenylboronsäure mit 2-Brombenzoesäure unter Suzuki-Kupplungsbedingungen. Die Reaktion wird typischerweise in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt
Wissenschaftliche Forschungsanwendungen
CAY10583 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the leukotriene B4 receptor type 2 (BLT2) and its role in various biological processes.
Biology: this compound is used to investigate the mechanisms of keratinocyte migration and wound healing.
Medicine: It has potential therapeutic applications in the treatment of diabetic wounds and other conditions involving impaired wound healing.
Industry: This compound is used in the development of new pharmaceutical agents targeting the BLT2 receptor .
Wirkmechanismus
Target of Action
CAY10583, also known as 2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid, is a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2) . BLT2 is a G protein-coupled receptor that mediates the actions of Leukotriene B4 (LTB4), a molecule that promotes several leukocyte functions .
Mode of Action
This compound interacts with its target, BLT2, by binding to it. It activates BLT2 at significantly lower concentrations than LTB4 .
Biochemical Pathways
The activation of BLT2 by this compound leads to an increase in intracellular calcium stores and induces ERK phosphorylation . These biochemical changes are part of the signaling pathways that mediate the actions of LTB4, which include aggregation, stimulation of ion fluxes, superoxide anion production, chemotaxis, and chemokinesis .
Pharmacokinetics
The compound is soluble in dmf and dmso at 10 mg/ml, and in ethanol at 025 mg/ml , which may influence its bioavailability.
Action Environment
It’s worth noting that the effects of this compound were observed under specific experimental conditions, and these effects may vary under different environmental conditions .
Biochemische Analyse
Biochemical Properties
CAY10583 plays a significant role in biochemical reactions, particularly in the context of leukocyte functions . It interacts with the BLT2 receptor, a G protein-coupled receptor that mediates the actions of Leukotriene B4 (LTB4), a molecule involved in leukocyte functions such as aggregation, stimulation of ion fluxes, superoxide anion production, chemotaxis, and chemokinesis . This compound does not displace LTB4 binding to BLT1 at concentrations greater than 1 µM and activates BLT2 at significantly lower concentrations than LTB4 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It dose-dependently increases intracellular calcium stores and induces ERK phosphorylation in Chinese hamster ovary (CHO) cells expressing BLT2, with no effect on CHO cells expressing BLT1 . This suggests that this compound influences cell function by modulating cell signaling pathways and potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the BLT2 receptor. As a full agonist for BLT2, this compound binds to this receptor and activates it, leading to an increase in intracellular calcium stores and the induction of ERK phosphorylation . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and potential changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study showed that topical application of this compound (10 μM for 14 days) significantly improved wound closure in diabetic rats
Vorbereitungsmethoden
The synthesis of CAY10583 involves the reaction of 4-[(N-phenylpentanamido)methyl]phenylboronic acid with 2-bromobenzoic acid under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures
Analyse Chemischer Reaktionen
CAY10583 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Werkzeugverbindung verwendet, um den Leukotrien-B4-Rezeptor vom Typ 2 (BLT2) und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Biologie: this compound wird verwendet, um die Mechanismen der Keratinozytenmigration und Wundheilung zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung diabetischer Wunden und anderer Erkrankungen mit beeinträchtigter Wundheilung.
Industrie: This compound wird bei der Entwicklung neuer pharmazeutischer Wirkstoffe verwendet, die auf den BLT2-Rezeptor abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv den Leukotrien-B4-Rezeptor vom Typ 2 (BLT2) aktiviert. Diese Aktivierung führt zu erhöhten intrazellulären Kalziumspiegeln und der Phosphorylierung extrazellulärer signalregulierter Kinasen (ERK), was wiederum die Keratinozytenmigration und Wundheilung fördert . Zu den beteiligten molekularen Zielstrukturen gehören der BLT2-Rezeptor und nachgeschaltete Signalwege wie der ERK-Weg .
Vergleich Mit ähnlichen Verbindungen
CAY10583 ist einzigartig in seiner hohen Selektivität und Potenz für den BLT2-Rezeptor. Ähnliche Verbindungen umfassen:
Leukotrien B4 (LTB4): Ein natürlicher Ligand für BLT2, aber weniger selektiv und potent als this compound.
U75302: Ein BLT1-Rezeptorantagonist, der nicht die gleiche Selektivität für BLT2 aufweist.
LY255283: Ein weiterer BLT2-Agonist, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften .
This compound zeichnet sich durch seine spezifische Wirkung auf BLT2 und seine potenziellen therapeutischen Anwendungen in der Wundheilung aus.
Eigenschaften
IUPAC Name |
2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJTVDNJFPZYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680163 | |
Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862891-27-8 | |
Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CAY10583 interact with BLT2 and what are the downstream effects?
A: this compound binds to BLT2, a G protein-coupled receptor, and activates downstream signaling pathways. [, , , ] This activation leads to a cascade of events, including the stimulation of phospholipase C (PLC) and protein kinase C (PKC). [, ] Ultimately, this compound promotes cell proliferation and migration, particularly in epithelial cells. [, , ]
Q2: What evidence suggests a role for this compound in wound healing?
A: Studies using both in vitro and in vivo models have shown that this compound can accelerate wound healing. In cultured intestinal epithelial cells, this compound enhanced wound repair by promoting cell proliferation. [, ] Similar effects were observed in a mouse model of indomethacin-induced intestinal injury, where this compound treatment led to faster healing compared to untreated controls. [] Furthermore, research suggests that this compound might contribute to wound healing in diabetic rats by stimulating keratinocyte migration and fibroblast activity. []
Q3: Are there any structural analogs of this compound with similar biological activity?
A: Yes, researchers have synthesized structural derivatives of this compound and evaluated their activity. [] Some of these derivatives exhibited potent BLT2 agonistic activity in vitro, with some showing even greater potency than this compound in stimulating wound closure. [] This highlights the potential for developing novel wound-healing agents based on the this compound scaffold.
Q4: What are the limitations of current research on this compound?
A: While promising, the research on this compound is still in its early stages. Most studies have focused on its effects on wound healing, and further research is needed to explore its full therapeutic potential and potential risks. [, ] Additionally, the long-term effects of this compound treatment and its potential impact on other physiological processes remain to be fully elucidated.
Q5: What techniques are used to study this compound and its interactions with BLT2?
A5: Various techniques are employed to investigate this compound. These include:
- Cell-based assays: Scratch assays are used to assess the compound's effect on cell migration, while proliferation assays measure its impact on cell growth. [, , ]
- Animal models: Researchers use rodent models of wound healing and intestinal injury to study the in vivo effects of this compound. [, ]
- Fluorescent labeling: A fluorescent derivative of this compound has been developed, allowing researchers to visualize its binding to BLT2 in cells and tissues. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.